molecular formula C14H11KN2O3S2 B12767535 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monopotassium salt CAS No. 74578-06-6

7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monopotassium salt

Cat. No.: B12767535
CAS No.: 74578-06-6
M. Wt: 358.5 g/mol
InChI Key: JMYXEKVSACMHOZ-UHFFFAOYSA-M
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Description

7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monopotassium salt is a chemical compound known for its unique structure and properties This compound is part of the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monopotassium salt typically involves multiple steps. One common method includes the sulfonation of 2-(4-aminophenyl)-6-methylbenzothiazole, followed by neutralization with potassium hydroxide to form the monopotassium salt. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to maintain efficiency and yield. The use of automated systems for temperature and pH control is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monopotassium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various substituted benzothiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monopotassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monopotassium salt involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong interactions with active sites, while the aminophenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)-5-methyl-7-benzothiazolesulfonic acid potassium salt
  • 2-(4-Aminophenyl)-6-methylbenzothiazole

Uniqueness

Compared to similar compounds, 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monopotassium salt stands out due to its specific substitution pattern and the presence of the monopotassium salt form. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

74578-06-6

Molecular Formula

C14H11KN2O3S2

Molecular Weight

358.5 g/mol

IUPAC Name

potassium;2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C14H12N2O3S2.K/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9;/h2-7H,15H2,1H3,(H,17,18,19);/q;+1/p-1

InChI Key

JMYXEKVSACMHOZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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